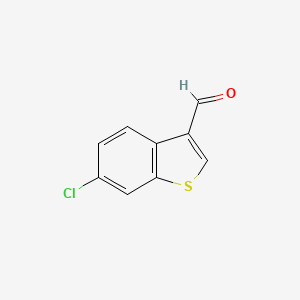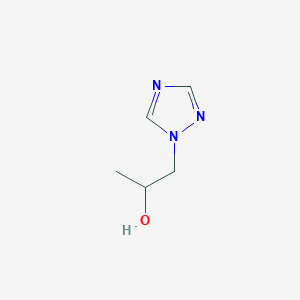
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the hydroxypropyl group in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be synthesized through several methods. One common method involves the reaction of 1,2,4-triazole with 2-chloropropanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 1,2,4-triazole in a suitable solvent such as ethanol.
- Add 2-chloropropanol to the solution.
- Introduce a base such as sodium hydroxide to the reaction mixture.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxopropyl)-1,2,4-triazole.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential in drug development, particularly in the design of antifungal and anticancer drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1H-1,2,4-Triazol-1-YL)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The hydroxypropyl group enhances its solubility and facilitates its interaction with target molecules.
Comparaison Avec Des Composés Similaires
1-(1H-1,2,4-Triazol-1-YL)propan-2-OL can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)-1,2,4-triazole: Similar structure but with an ethyl group instead of a propyl group.
1-(2-Hydroxypropyl)-1,2,3-triazole: Similar structure but with a different triazole ring configuration.
Uniqueness
The presence of the hydroxypropyl group in this compound provides unique solubility and reactivity properties, making it distinct from other triazole derivatives. Its specific configuration allows for targeted interactions in biological and chemical systems, enhancing its utility in various applications.
Propriétés
Formule moléculaire |
C5H9N3O |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(9)2-8-4-6-3-7-8/h3-5,9H,2H2,1H3 |
Clé InChI |
DGWHDIYEULVUTH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=NC=N1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

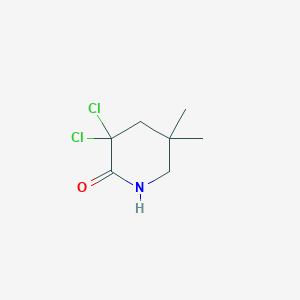
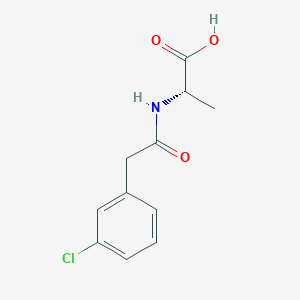
![6-(Chloromethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B8656121.png)
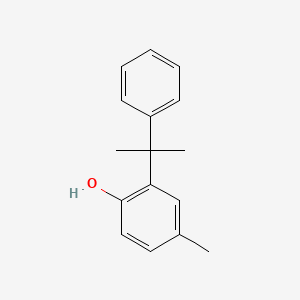
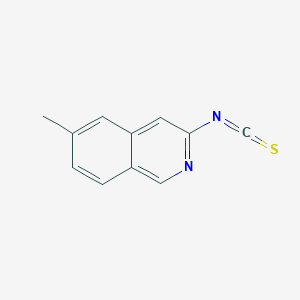
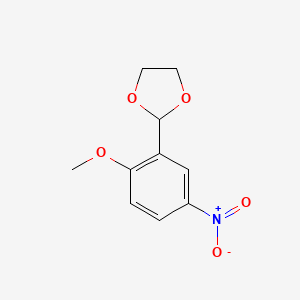

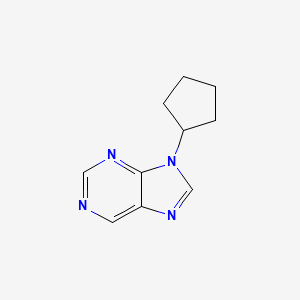
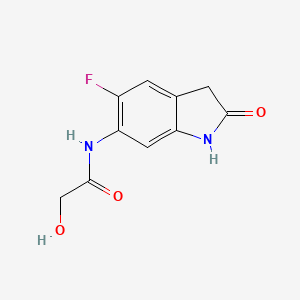
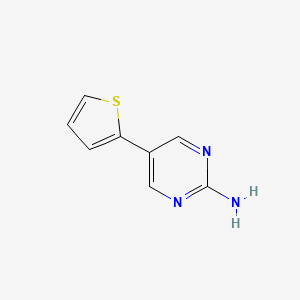
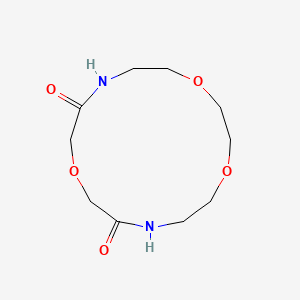
![1-(4-fluorophenyl)-4-[(10S,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one](/img/structure/B8656193.png)
